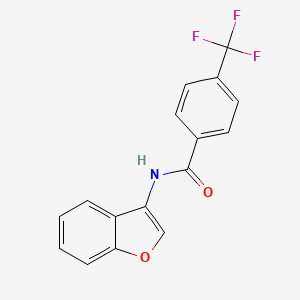![molecular formula C17H11FN6O3 B15004799 N-(6-cyano-1,3-benzodioxol-5-yl)-2-[5-(2-fluorophenyl)-2H-tetrazol-2-yl]acetamide](/img/structure/B15004799.png)
N-(6-cyano-1,3-benzodioxol-5-yl)-2-[5-(2-fluorophenyl)-2H-tetrazol-2-yl]acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(6-CYANO-2H-1,3-BENZODIOXOL-5-YL)-2-[5-(2-FLUOROPHENYL)-2H-1,2,3,4-TETRAZOL-2-YL]ACETAMIDE is a synthetic organic compound that belongs to the class of benzodioxole derivatives
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(6-CYANO-2H-1,3-BENZODIOXOL-5-YL)-2-[5-(2-FLUOROPHENYL)-2H-1,2,3,4-TETRAZOL-2-YL]ACETAMIDE typically involves multi-step organic reactions. The starting materials might include 6-cyano-2H-1,3-benzodioxole and 2-fluorophenyl-2H-1,2,3,4-tetrazole. The synthesis could involve steps such as nitration, reduction, and amide formation under controlled conditions.
Industrial Production Methods
In an industrial setting, the production of this compound would require optimization of reaction conditions to ensure high yield and purity. This might involve the use of catalysts, temperature control, and purification techniques such as recrystallization or chromatography.
化学反応の分析
Types of Reactions
N-(6-CYANO-2H-1,3-BENZODIOXOL-5-YL)-2-[5-(2-FLUOROPHENYL)-2H-1,2,3,4-TETRAZOL-2-YL]ACETAMIDE can undergo various chemical reactions including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert nitro groups to amines.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents for these reactions might include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions would vary depending on the desired transformation.
Major Products Formed
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield oxides, while reduction could produce amines.
科学的研究の応用
Chemistry
In chemistry, this compound could be used as a building block for the synthesis of more complex molecules. Its unique structure might make it a valuable intermediate in organic synthesis.
Biology
In biological research, the compound could be studied for its potential biological activity. It might interact with specific enzymes or receptors, making it a candidate for drug development.
Medicine
In medicine, N-(6-CYANO-2H-1,3-BENZODIOXOL-5-YL)-2-[5-(2-FLUOROPHENYL)-2H-1,2,3,4-TETRAZOL-2-YL]ACETAMIDE could be investigated for its therapeutic potential. It might exhibit properties such as anti-inflammatory, anti-cancer, or antimicrobial activity.
Industry
In the industrial sector, the compound could be used in the development of new materials or as a precursor for the synthesis of other valuable compounds.
作用機序
The mechanism of action of N-(6-CYANO-2H-1,3-BENZODIOXOL-5-YL)-2-[5-(2-FLUOROPHENYL)-2H-1,2,3,4-TETRAZOL-2-YL]ACETAMIDE would depend on its specific interactions with molecular targets. It might bind to specific proteins or enzymes, modulating their activity and leading to various biological effects. The pathways involved could include signal transduction, gene expression, or metabolic processes.
類似化合物との比較
Similar Compounds
Similar compounds might include other benzodioxole derivatives or tetrazole-containing molecules. Examples could be:
- 6-cyano-2H-1,3-benzodioxole derivatives
- 2-fluorophenyl-2H-1,2,3,4-tetrazole derivatives
Uniqueness
The uniqueness of N-(6-CYANO-2H-1,3-BENZODIOXOL-5-YL)-2-[5-(2-FLUOROPHENYL)-2H-1,2,3,4-TETRAZOL-2-YL]ACETAMIDE lies in its specific combination of functional groups, which might confer unique chemical and biological properties. This could make it a valuable compound for various applications in research and industry.
特性
分子式 |
C17H11FN6O3 |
|---|---|
分子量 |
366.31 g/mol |
IUPAC名 |
N-(6-cyano-1,3-benzodioxol-5-yl)-2-[5-(2-fluorophenyl)tetrazol-2-yl]acetamide |
InChI |
InChI=1S/C17H11FN6O3/c18-12-4-2-1-3-11(12)17-21-23-24(22-17)8-16(25)20-13-6-15-14(26-9-27-15)5-10(13)7-19/h1-6H,8-9H2,(H,20,25) |
InChIキー |
RLIOVKKWSHTLHK-UHFFFAOYSA-N |
正規SMILES |
C1OC2=C(O1)C=C(C(=C2)C#N)NC(=O)CN3N=C(N=N3)C4=CC=CC=C4F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![7H-Benzo[b][4,7]phenanthrolin-11-one, 12-(4-chlorophenyl)-9,9-dimethyl-8,9,10,12-tetrahydro-](/img/structure/B15004726.png)
![7H-Benzo[b][4,7]phenanthrolin-11-one, 12-(pyridin-3-yl)-8,9,10,12-tetrahydro-](/img/structure/B15004733.png)
![2-[4-(4-Tert-butylbenzenesulfonamido)phenoxy]acetic acid](/img/structure/B15004735.png)

![N-[2-(methylsulfanyl)phenyl]-2-{[4-(morpholin-4-yl)-1,2,5-thiadiazol-3-yl]oxy}acetamide](/img/structure/B15004741.png)
![2-[5'-benzyl-3'-(2-methylpropyl)-2,4',6'-trioxo-3',3a',4',5',6',6a'-hexahydro-2'H-spiro[indole-3,1'-pyrrolo[3,4-c]pyrrol]-1(2H)-yl]-N,N-diethylacetamide](/img/structure/B15004743.png)
![5-bromo-1-[2-(4-chlorophenoxy)ethyl]pyrimidine-2,4(1H,3H)-dione](/img/structure/B15004749.png)
![2-[4-(carbamoylmethyl)phenoxy]-N-[4-(trifluoromethoxy)phenyl]acetamide](/img/structure/B15004762.png)


![[4-(2,5-Dimethoxyphenyl)-2-methyl-1,4-dihydropyrimido[1,2-a]benzimidazol-3-yl](phenyl)methanone](/img/structure/B15004774.png)
![3-{[2-(1H-benzimidazol-2-yl)ethyl]amino}-5,5-dimethyl-2-(phenylcarbonyl)cyclohex-2-en-1-one](/img/structure/B15004782.png)
![Ethyl 2-({[(4-oxo-1,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetyl}amino)benzoate](/img/structure/B15004813.png)
![4-{5-[1-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)ethyl]-1,2,4-oxadiazol-3-yl}pyridine](/img/structure/B15004816.png)
